![molecular formula C11H15F2NO B13270208 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13270208.png)
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a difluorophenyl group attached to an ethylamino moiety, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,5-difluoroacetophenone with ethylamine to form the intermediate 1-(3,5-difluorophenyl)ethylamine. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the binding affinity to these targets, while the ethylamino and propanol moieties contribute to the overall pharmacokinetic properties. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a different position of the hydroxyl group.
3-{[1-(3,5-Difluorophenyl)ethyl]amino}butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-[1-(3,5-difluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-3-2-4-15)9-5-10(12)7-11(13)6-9/h5-8,14-15H,2-4H2,1H3 |
InChI Key |
KRRPCMKJRNUNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B13270136.png)
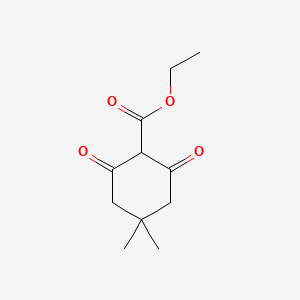

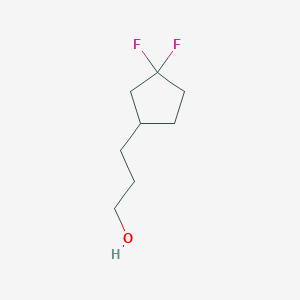

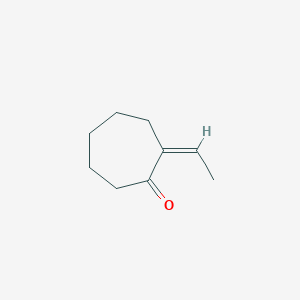
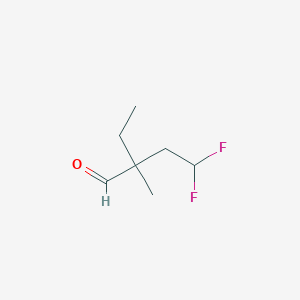
![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)
amine](/img/structure/B13270168.png)



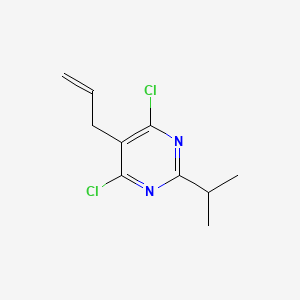
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13270204.png)
